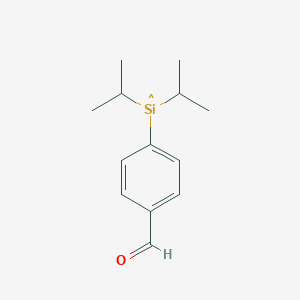
6-Nitro-1H-indene-1,2(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of nitroindene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indene-1,2(3H)-dione typically involves the nitration of indene derivatives. A common method includes the reaction of indene with nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoindene derivatives.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1H-indene-1,2(3H)-dione depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitroindene: Similar structure but with the nitro group at a different position.
2-Nitroindene: Another positional isomer with different chemical properties.
Nitrobenzene: A simpler aromatic nitro compound with different reactivity.
Uniqueness
6-Nitro-1H-indene-1,2(3H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the nitro group and the indene moiety provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C9H5NO4 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
6-nitro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5NO4/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(8)12/h1-2,4H,3H2 |
Clave InChI |
VYKHPGWEFGDVRG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
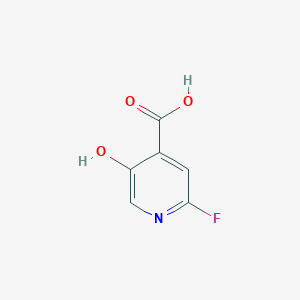
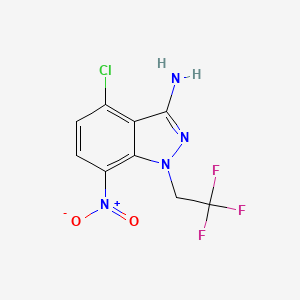
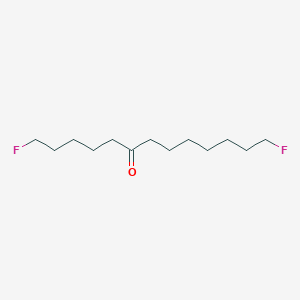
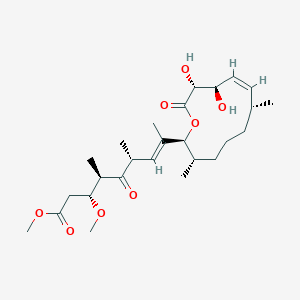
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)


![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
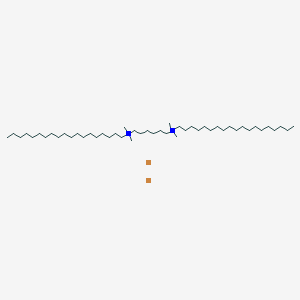
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
